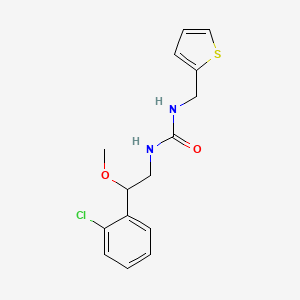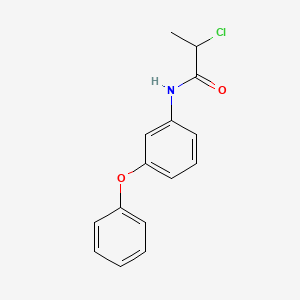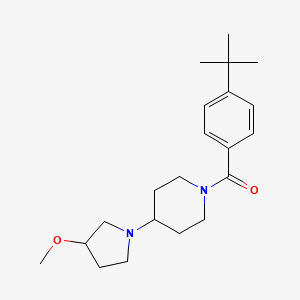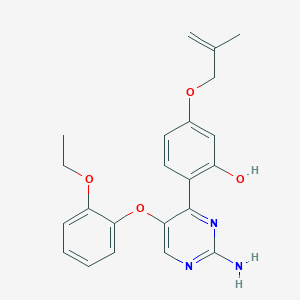
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in the treatment of certain cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors and Urease Inhibitors
Urea, a key component of the compound , plays a critical role in various scientific applications, particularly in biosensors and urease inhibitors. Urea biosensors have been developed to detect and quantify urea concentration in various environments, including medical, agricultural, and environmental settings. These biosensors utilize urease as a bioreceptor element, with advances in materials such as nanoparticles and conducting polymers enhancing their sensitivity and stability (Botewad et al., 2021). Urease inhibitors, on the other hand, are explored for their potential in treating infections caused by urease-producing bacteria, with extensive studies on various chemical groups demonstrating their application in medicine (Kosikowska & Berlicki, 2011).
Environmental Estrogens and Pesticide Metabolism
The environmental impact of chemicals with estrogenic activity, such as some derivatives of the compound , has been studied in the context of methoxychlor, a pesticide. Understanding the metabolism and effects of these compounds is crucial for assessing their environmental and health implications, with studies showing both reproductive toxicity and the need for further investigation into human health impacts (Cummings, 1997).
Medicinal Chemistry Applications
In medicinal chemistry, the combination of urea with other functional groups has been found to enhance the bioactivity of compounds. For instance, 2-(thio)ureabenzothiazoles exhibit a broad spectrum of biological activities, including antifungal and herbicidal properties. Such compounds are critical in the development of new pharmaceuticals and agrochemicals, showcasing the diverse applications of urea derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Food and Beverage Safety
The presence of urea derivatives in food and beverages, such as ethyl carbamate, highlights the importance of monitoring and understanding the toxicological profiles of these compounds. Ethyl carbamate, for example, has been identified as a potential carcinogen, underscoring the need for rigorous safety assessments in the food industry to protect consumer health (Weber & Sharypov, 2009).
Drug Design and Hydrogen Carrier Potential
Ureas also play a significant role in drug design, serving as modulators of biological targets due to their unique hydrogen bonding capabilities. This functional group is incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, demonstrating the importance of urea in the development of new therapeutics (Jagtap et al., 2017). Additionally, urea has been investigated as a hydrogen carrier for fuel cells, highlighting its potential in sustainable energy supply solutions (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICJDIYKZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)


![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)



![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)
![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)